1-Bromo-3-(tert-butoxy)propane
Overview
Description
1-Bromo-3-(tert-butoxy)propane is an organic compound with the molecular formula C7H15BrO. It is a colorless liquid that is used as a reagent in organic synthesis. The compound features a bromine atom attached to a three-carbon chain, which is further connected to a tert-butoxy group. This structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butoxy)propane can be synthesized through the reaction of 3-bromopropanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the desired product. Another method involves the reaction of 3-bromopropyl chloride with sodium tert-butoxide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of 3-bromopropanol with tert-butyl alcohol in the presence of a strong acid catalyst, followed by purification steps such as distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tert-butoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions typically occur under mild to moderate temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions, often requiring elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
1-Bromo-3-(tert-butoxy)propane is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butoxy)propane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various synthetic transformations and biochemical applications. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of a tert-butoxy group.
1-Bromo-3-methoxypropane: Features a methoxy group instead of a tert-butoxy group.
1-Bromo-3-ethoxypropane: Contains an ethoxy group in place of the tert-butoxy group.
Uniqueness
1-Bromo-3-(tert-butoxy)propane is unique due to the presence of the bulky tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity. This makes it particularly useful in reactions where selectivity is crucial, such as in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-(3-bromopropoxy)-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABOJSSUMGQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507636 | |
Record name | 1-Bromo-3-tert-butoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30418-76-9 | |
Record name | 1-Bromo-3-tert-butoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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